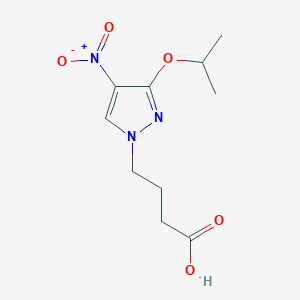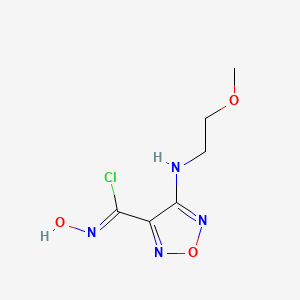
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide, commonly known as BTP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BTP-2 belongs to the class of oxadiazole compounds and is widely used as a tool for studying the role of inositol 1,4,5-trisphosphate receptors (IP3Rs) in various physiological processes.
Mecanismo De Acción
BTP-2 inhibits N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide by binding to the IP3-binding site on the receptor. This prevents the binding of IP3 to the receptor, thereby inhibiting calcium release from intracellular stores. BTP-2 is a highly selective inhibitor of this compound and does not affect other calcium channels or receptors.
Biochemical and Physiological Effects:
BTP-2 has been shown to have a wide range of biochemical and physiological effects. Inhibition of this compound by BTP-2 has been shown to reduce calcium signaling in cells, which can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. BTP-2 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTP-2 has several advantages as a tool for studying N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide. It is a highly selective inhibitor of this compound and does not affect other calcium channels or receptors. BTP-2 is also relatively stable and can be used in a wide range of experimental conditions. However, BTP-2 has some limitations as well. It has a relatively low solubility in water, which can limit its use in some experimental conditions. BTP-2 also has a relatively short half-life in cells, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several future directions for research on BTP-2. One area of research is the development of more potent and selective inhibitors of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide. Another area of research is the use of BTP-2 in animal models to study the role of this compound in various physiological processes. BTP-2 can also be used in combination with other inhibitors or drugs to study the interaction between this compound and other cellular pathways. Overall, BTP-2 is a valuable tool for studying the role of this compound in various physiological processes and has the potential to lead to new insights into the regulation of intracellular calcium signaling.
Métodos De Síntesis
The synthesis of BTP-2 involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate to form 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-carbohydrazide. The resulting compound is then reacted with p-toluenesulfonyl chloride and triethylamine to form N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide.
Aplicaciones Científicas De Investigación
BTP-2 is widely used as a tool for studying the role of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide in various physiological processes. This compound are intracellular calcium channels that play a crucial role in regulating calcium signaling in cells. BTP-2 is a selective inhibitor of this compound and can be used to study the role of these receptors in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S2/c16-12-7-6-11(24-12)14-18-19-15(23-14)17-13(20)8-9-25(21,22)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAATMWZKKZNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2902196.png)

![8-(azepan-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2902202.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)

![1'-(1-(Methylsulfonyl)piperidine-4-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2902207.png)


![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)

![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)